1,1,3-Triethoxyoctane
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Overview
Description
1,1,3-Triethoxyoctane is an organic compound with the molecular formula C14H30O3 and a molecular weight of 246.39 g/mol . It is a colorless liquid that is primarily used in various chemical synthesis processes. The compound is known for its stability and reactivity, making it a valuable intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3-Triethoxyoctane can be synthesized through the reaction of octanal with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation to remove any impurities and obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: 1,1,3-Triethoxyoctane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,1,3-Triethoxyoctane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for potential therapeutic applications due to its reactivity and stability.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,3-Triethoxyoctane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. It can participate in the formation of covalent bonds with other molecules, thereby influencing biochemical pathways and processes .
Comparison with Similar Compounds
1,1,3-Triethoxypropane: Similar in structure but with a shorter carbon chain.
1,1,3-Triethoxyhexane: Similar in structure but with a different carbon chain length.
Uniqueness: 1,1,3-Triethoxyoctane is unique due to its specific carbon chain length and the presence of three ethoxy groups. This combination of features provides distinct reactivity and stability, making it a valuable compound in various chemical processes .
Properties
CAS No. |
54305-98-5 |
---|---|
Molecular Formula |
C14H30O3 |
Molecular Weight |
246.39 g/mol |
IUPAC Name |
1,1,3-triethoxyoctane |
InChI |
InChI=1S/C14H30O3/c1-5-9-10-11-13(15-6-2)12-14(16-7-3)17-8-4/h13-14H,5-12H2,1-4H3 |
InChI Key |
QDAWTKVMQPNMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC(OCC)OCC)OCC |
Origin of Product |
United States |
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